Product packaging for Homocysteine-cysteine disulfide-d4(Cat. No.:)

Homocysteine-cysteine disulfide-d4

Cat. No.: B12429004
M. Wt: 258.4 g/mol
InChI Key: YPWSLBHSMIKTPR-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homocysteine-cysteine disulfide-d4 is a deuterated, stable isotope-labeled analog of the homocysteine-cysteine mixed disulfide. It is primarily used as an internal standard in quantitative mass spectrometry-based assays to ensure accurate and precise measurement of homocysteine, cysteine, and related aminothiols in complex biological matrices such as plasma, serum, and tissues . The incorporation of four deuterium atoms provides a predictable mass shift from the endogenous compound, allowing for reliable correction for sample preparation losses and ionization variability during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis . Research into homocysteine and cysteine is critical due to their established roles as biomarkers for various pathological states. Elevated levels of homocysteine (hyperhomocysteinemia) are a recognized risk factor for cardiovascular diseases, ischemic stroke, neurological disorders like Alzheimer's disease, and osteoporosis . The homocysteine-cysteine mixed disulfide itself is a naturally occurring form found in human plasma, and its concentration can vary based on factors such as gender and metabolic status . By utilizing this high-purity internal standard, researchers can improve the robustness of their methods for monitoring these important sulfur-containing amino acids, thereby advancing studies in cardiovascular health, neurology, and metabolic disease. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4S2 B12429004 Homocysteine-cysteine disulfide-d4

Properties

Molecular Formula

C7H14N2O4S2

Molecular Weight

258.4 g/mol

IUPAC Name

2-amino-4-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-4,4-dideuteriobutanoic acid

InChI

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-2-14-15-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i2D2,3D2

InChI Key

YPWSLBHSMIKTPR-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(CC(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N

Canonical SMILES

C(CSSCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Homocysteine Cysteine Disulfide D4

Chemical Synthesis Approaches for Homocysteine-Cysteine Disulfide-d4

The formation of the disulfide bond between homocysteine and cysteine is the central challenge in synthesizing Homocysteine-cysteine disulfide. A common and effective method involves the catalyzed oxidation of a mixture of L-homocysteine and L-cysteine. One facile procedure utilizes diaquacobinamide to catalyze this oxidation. researchgate.net In a typical reaction, equimolar solutions of L-cysteine and L-homocysteine are mixed in a suitable buffer, such as TES buffer (pH 7.5), and the reaction is initiated by the addition of the catalyst. researchgate.net The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

The general scheme for this synthesis involves the oxidation of the thiol groups of both homocysteine and cysteine, leading to the formation of three possible disulfide products: homocystine (homocysteine-homocysteine disulfide), cystine (cysteine-cysteine disulfide), and the desired homocysteine-cysteine mixed disulfide. researchgate.net Separation of the mixed disulfide from the symmetrical disulfides and unreacted monomers is typically achieved through purification techniques like preparative HPLC. researchgate.net

Deuterium (B1214612) Labeling Methods and Selection of Precursors (e.g., d4-Homocysteine, d8-Homocystine)

The introduction of deuterium into the homocysteine moiety is a key step in the synthesis of this compound. The selection of the deuterated precursor is crucial for achieving the desired labeling pattern and isotopic enrichment.

Commonly used deuterated precursors include:

d4-Homocysteine: This precursor, where four hydrogen atoms on the carbon backbone of homocysteine are replaced with deuterium, is a direct starting material for the synthesis. The synthesis of d4-homocysteine itself can be a multi-step process.

d8-Homocystine: This molecule consists of two d4-homocysteine units linked by a disulfide bond. It serves as a stable, commercially available source of deuterated homocysteine. nih.gov To obtain d4-homocysteine for the mixed disulfide synthesis, d8-homocystine must first be reduced to break the disulfide bond, yielding two molecules of d4-homocysteine. This reduction can be accomplished using various reducing agents.

The choice between these precursors often depends on commercial availability, cost, and the specific synthetic route employed. The use of deuterated precursors ensures that the resulting this compound carries the isotopic label necessary for its function as an internal standard. sigmaaldrich.com

Analytical Characterization of Isotopic Enrichment and Purity of Synthesized this compound

Ensuring the high isotopic enrichment and chemical purity of the synthesized this compound is paramount for its use as a research standard. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining isotopic enrichment. By comparing the mass spectrum of the synthesized deuterated compound with its unlabeled counterpart, the degree of deuterium incorporation can be precisely quantified. nih.govresearchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for this analysis, providing both separation and sensitive detection. nih.govnih.gov The mass shift corresponding to the four deuterium atoms confirms the successful synthesis of the d4-isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the synthesized molecule and to assess its chemical purity. researchgate.net The absence of signals corresponding to impurities and the characteristic shifts of the homocysteine and cysteine moieties confirm the identity of the product.

Optimization of Production for High-Purity Research Standards

The production of this compound for use as a high-purity research standard requires careful optimization of the entire process, from synthesis to purification.

Key optimization parameters include:

Reaction Conditions: Factors such as pH, temperature, reaction time, and catalyst concentration are optimized to maximize the yield of the mixed disulfide while minimizing the formation of symmetrical disulfides. researchgate.net

Purification Protocol: The HPLC purification method, including the choice of column, mobile phase composition, and gradient, is refined to achieve baseline separation of the desired product from impurities. researchgate.net

Quality Control: Stringent quality control measures, including the use of multiple analytical techniques (MS, NMR, HPLC), are implemented at various stages of production to ensure the final product meets the required specifications for isotopic enrichment and chemical purity.

Advanced Analytical Methodologies and Quantitative Applications of Homocysteine Cysteine Disulfide D4

Mass Spectrometry (MS)-Based Quantification Utilizing Homocysteine-Cysteine Disulfide-d4 as an Internal Standard

Mass spectrometry coupled with liquid chromatography is the gold standard for the quantification of small molecules like homocysteine in complex biological samples. The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is crucial for correcting for matrix effects and variations in sample preparation and instrument response. In the context of total homocysteine measurement, a common approach involves the reduction of all disulfide forms of homocysteine to the free thiol, followed by quantification. While d8-homocystine, which is reduced to d4-homocysteine, is a widely used internal standard, the principles and methodologies are directly applicable to the use of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocols

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high-throughput and sensitive quantification of total homocysteine. In these protocols, plasma or serum samples are first treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break the disulfide bonds of homocystine, protein-bound homocysteine, and homocysteine-cysteine disulfide. oregonstate.edu This reduction step liberates free homocysteine. Simultaneously, the deuterated internal standard, in this case, this compound, would also be reduced to d4-homocysteine and cysteine.

The resulting mixture of free homocysteine and d4-homocysteine is then subjected to protein precipitation, typically with an organic solvent like methanol (B129727) or acetonitrile (B52724), to remove larger molecules. The supernatant is injected into the UPLC system, where the analytes are rapidly separated on a reversed-phase column. The separated compounds then enter the mass spectrometer for detection and quantification. The short run times, often around one minute, make UPLC-MS/MS a robust and efficient method for routine clinical research analysis. researchgate.netnih.gov

High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., Orbitrap) for Precise Quantification

High-Resolution Accurate Mass (HRAM) spectrometry, particularly using Orbitrap technology, provides an alternative and powerful approach for the quantification of total homocysteine. researchgate.net HRAM instruments offer high resolving power and mass accuracy, which allows for the confident identification and quantification of analytes even in complex matrices, sometimes without the need for chromatographic separation.

In an HRAM-based workflow, after the sample reduction and protein precipitation steps, the extract is analyzed by the mass spectrometer. The high resolution of the Orbitrap analyzer allows for the differentiation of the analyte from isobaric interferences, which can be a challenge in lower-resolution instruments. This high degree of specificity enhances the reliability of the quantification.

Development and Application of Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) Assays

Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are targeted quantification modes in tandem mass spectrometry that offer exceptional sensitivity and specificity.

SRM assays , typically performed on triple quadrupole mass spectrometers, involve the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the selection of a specific product ion in the third quadrupole. nih.govresearchgate.net For homocysteine and its deuterated internal standard, specific precursor-to-product ion transitions are monitored. The intensity of these transitions is proportional to the concentration of the analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Homocysteine136.1890.25
Homocysteine-d4140.2594.23

This table presents typical SRM transitions for homocysteine and its d4-labeled internal standard. The exact values may vary slightly depending on the instrument and experimental conditions.

PRM assays , often conducted on high-resolution instruments like quadrupole-Orbitrap mass spectrometers, also involve the isolation of a precursor ion. However, instead of monitoring a single product ion, a full high-resolution mass spectrum of the product ions is acquired in the Orbitrap. researchgate.net This provides a more comprehensive fragmentation pattern, increasing the confidence in analyte identification and quantification. The high-resolution nature of PRM also helps to eliminate interferences, leading to more accurate results. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Practices with this compound

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and is often used for the certification of reference materials. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.

When using this compound as an internal standard for total homocysteine measurement, it would be added to the plasma or serum sample before the reduction step. The deuterated standard undergoes the exact same sample preparation steps as the endogenous analyte, including the reduction of the disulfide bond to yield d4-homocysteine. By measuring the ratio of the signal from the endogenous analyte (homocysteine) to the signal from the isotopically labeled internal standard (d4-homocysteine) using mass spectrometry, any losses or variations during sample processing are effectively canceled out. This results in a highly precise and accurate measurement of the analyte concentration. oregonstate.edu The use of IDMS with a deuterated internal standard is a cornerstone of reference methods for homocysteine quantification. oregonstate.edunih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation and Mechanistic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and for confirming the position of isotopic labels.

Use of 1H and 13C NMR to Confirm Deuterium (B1214612) Labeling Patterns

In 1H NMR spectroscopy , the presence of a deuterium atom in place of a proton at a specific position in the molecule results in the disappearance of the corresponding proton signal in the spectrum. This provides direct evidence of successful deuteration at that site.

In 13C NMR spectroscopy , the carbon atom attached to a deuterium atom will experience a change in its chemical shift and will show a characteristic coupling pattern (a triplet for a C-D bond) due to the spin-1 nucleus of deuterium. This allows for the precise localization of the deuterium label within the molecule. The chemical shifts of the carbon atoms in the cysteine and homocysteine moieties of the disulfide would also be influenced by the presence of the disulfide bond itself, with the Cβ carbons typically showing a downfield shift upon oxidation to a disulfide. nih.govfrontiersin.org

The following table provides hypothetical chemical shift changes that would be expected upon deuteration and disulfide bond formation, based on general principles.

AtomExpected Chemical Shift Change upon DeuterationExpected Chemical Shift Change upon Disulfide Formation
Proton (1H) Disappearance of signal at the deuterated positionMinor shifts in neighboring protons
Carbon (13C) Upfield shift and splitting into a triplet for the C-D bondDownfield shift of the Cβ carbon adjacent to the sulfur atom

This table illustrates the general principles of how deuteration and disulfide bond formation would be expected to affect 1H and 13C NMR spectra.

NMR Applications in Studying Thiol/Disulfide Exchange Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the kinetics of thiol/disulfide exchange, a fundamental biological process. nih.gov While the disulfide bond itself is not directly visible in NMR, its influence on neighboring NMR-active nuclei provides the means to define the molecule's conformation. nih.gov The incorporation of deuterium in this compound provides a distinct signal that allows researchers to track the molecule's transformation during exchange reactions. This isotopic labeling is crucial for elucidating the mechanisms and rates of these reactions. nih.gov

Advanced Chromatographic Separation Techniques (e.g., HPLC, UHPLC) in Conjunction with Isotopic Labeling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are primary techniques for separating and quantifying aminothiols. thermofisher.comnih.govnih.govnih.gov When coupled with mass spectrometry (MS), these methods offer high sensitivity and specificity. thermofisher.comnih.gov The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of these analytical methods. thermofisher.comnist.gov This standard co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for accurate correction of variations during sample processing and analysis. thermofisher.comnist.gov UHPLC, with its smaller column particles, provides enhanced resolution, sensitivity, and faster analysis compared to traditional HPLC. thermofisher.com

Rigorous Sample Preparation Techniques for Complex Biological Matrices (Reduction, Derivatization, Protein Precipitation)

Accurate measurement of homocysteine and cysteine in biological samples like plasma or serum necessitates thorough sample preparation. thermofisher.comnih.govnist.govthermofisher.comnih.govthermofisher.comresearchgate.netsigmaaldrich.comnih.gov This multi-step process typically includes:

Reduction: A significant portion of homocysteine and cysteine in the body is bound to proteins or exists in disulfide forms. thermofisher.comthermofisher.comnih.gov A reduction step, often using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is required to release these bound thiols for measurement. nih.govnih.govsigmaaldrich.comnih.gov

Protein Precipitation: High protein concentrations in biological fluids can interfere with analysis. thermofisher.comnih.govthermofisher.comnih.govthermofisher.comresearchgate.netsigmaaldrich.com Proteins are commonly removed by precipitation with agents such as trichloroacetic acid (TCA), perchloric acid, or organic solvents like acetonitrile and methanol. nih.govthermofisher.comresearchgate.netsigmaaldrich.com

Derivatization: To enhance chromatographic separation and detection, thiols are often derivatized. nih.govresearchgate.net This process modifies the thiol group to create a more stable and easily detectable compound. nih.govresearchgate.net

The inclusion of this compound at the start of this process is critical to control for any sample loss or variability.

Methodological Validation in Academic Research: Specificity, Linearity, Precision, and Accuracy Assessment

For analytical methods to be considered reliable in academic research, they must undergo rigorous validation. nist.govthermofisher.comnih.govthermofisher.comresearchgate.netsigmaaldrich.com This involves assessing several key performance characteristics:

Specificity: The ability of the method to exclusively measure the intended analyte without interference from other components in the sample. nih.gov Tandem mass spectrometry is particularly effective in achieving high specificity. nih.gov

Linearity: This demonstrates that the method's response is directly proportional to the analyte's concentration across a specific range. thermofisher.com

Precision: This refers to the consistency of results from repeated measurements of the same sample, expressed as the coefficient of variation (CV). nih.govthermofisher.com

Accuracy: This is the closeness of the measured value to the true value, often assessed through recovery studies or the use of certified reference materials. nih.govthermofisher.com

The use of this compound as an internal standard is instrumental in achieving the high levels of precision and accuracy required by these validation criteria. nih.govsigmaaldrich.com

Table of Research Findings:

ParameterTypical Findings in Validated MethodsReferences
Linearity (Correlation Coefficient) r > 0.99 nist.govthermofisher.comnih.govthermofisher.comresearchgate.netsigmaaldrich.com
Intra-day Precision (CV%) < 10% thermofisher.com
Inter-day Precision (CV%) < 15% thermofisher.com
Accuracy (Recovery %) 85-115% nih.gov

Biochemical Research Utilizing Homocysteine Cysteine Disulfide D4 As a Probe

Investigation of Thiol-Disulfide Redox Homeostasis in Cellular and Systemic Models

The balance between thiols and their oxidized disulfide counterparts is crucial for cellular function, and its disruption is implicated in numerous diseases. nih.gov Homocysteine-cysteine disulfide-d4 is instrumental in studying this delicate equilibrium, known as thiol-disulfide redox homeostasis. nih.govaston.ac.ukaston.ac.uk

Studies have shown that in the extracellular environment, the cysteine/cystine couple is a major determinant of the redox state. nih.gov The presence of homocysteine can perturb this balance. The use of this compound helps in quantifying the extent of this perturbation and understanding the mechanisms by which cells and organisms maintain their redox homeostasis in the face of such challenges. This is particularly relevant in conditions like hyperhomocysteinemia, where elevated levels of homocysteine are associated with oxidative stress and various pathologies. nih.gov

Tracing Metabolic Pathways of Sulfur Amino Acids and Mixed Disulfides Through Isotopic Labeling

This compound is a powerful tracer for elucidating the intricate metabolic pathways of sulfur-containing amino acids. ontosight.ainih.gov The deuterium (B1214612) label allows for the precise tracking of the fate of the homocysteine and cysteine moieties as they are metabolized within the body.

The transsulfuration pathway is a key metabolic route that interconverts homocysteine and cysteine. nih.govnih.gov By introducing this compound, researchers can follow the labeled atoms through this pathway, quantifying the rates of conversion and identifying key regulatory points. wikipedia.orgmcw.edu This provides valuable information on how the body manages the balance between these two important amino acids.

Furthermore, the isotopic label enables the study of the broader metabolic network connected to sulfur amino acids, including the methionine cycle and the production of downstream metabolites like glutathione (B108866). mdpi.com This comprehensive view is essential for understanding the metabolic consequences of genetic or nutritional disturbances in sulfur amino acid metabolism. ontosight.ai

Elucidating the Formation and Turnover of Homocysteine-Cysteine Disulfide in Biological Systems

The formation of mixed disulfides like homocysteine-cysteine disulfide is a dynamic process influenced by the concentrations of the constituent thiols and the prevailing redox environment. researchgate.net this compound allows for the direct measurement of the rates of formation and breakdown of this specific mixed disulfide in biological fluids and tissues. youtube.com

By introducing a known amount of the labeled compound, researchers can use isotope dilution mass spectrometry to determine the endogenous concentration and turnover rate of unlabeled homocysteine-cysteine disulfide. This provides a quantitative measure of the in vivo dynamics of this mixed disulfide.

These studies have revealed that the formation of homocysteine-cysteine disulfide is a significant fate for homocysteine in the circulation. nih.gov Understanding the factors that influence its formation and clearance is crucial for comprehending the pathophysiology of hyperhomocysteinemia and its associated diseases. nih.gov

Enzymatic Regulation of Mixed Disulfide Interconversions (e.g., Thiol-disulfide oxidoreductases, Transsulfuration enzymes)

The interconversion of thiols and disulfides is not solely a spontaneous process but is also tightly regulated by a variety of enzymes. nih.gov this compound can be used as a substrate to investigate the activity of these enzymes.

Thiol-disulfide oxidoreductases , such as those belonging to the thioredoxin superfamily, catalyze the exchange of disulfide bonds. nih.gov By incubating these enzymes with this compound and other thiols, researchers can measure the rate of disulfide reduction or transfer, providing insights into the enzyme's substrate specificity and catalytic mechanism.

Transsulfuration enzymes , namely cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL), are central to sulfur amino acid metabolism. nih.gov While their primary role is in the conversion of homocysteine to cysteine, they can also participate in reactions involving mixed disulfides. nih.gov Using this compound as a potential substrate or inhibitor in enzymatic assays can help to elucidate the full range of their catalytic activities and regulatory mechanisms.

Enzyme FamilyRole in Mixed Disulfide Interconversion
Thiol-disulfide oxidoreductasesCatalyze the reduction and isomerization of disulfide bonds, including mixed disulfides.
Transsulfuration enzymes (CBS, CGL)Primarily involved in the interconversion of homocysteine and cysteine, but may also influence the levels of mixed disulfides. nih.govwikipedia.org

Studying Non-Enzymatic Reactions Involving Homocysteine-Cysteine Disulfide and Other Thiols

In addition to enzymatic regulation, non-enzymatic thiol-disulfide exchange reactions play a significant role in the dynamic interplay of thiols and disulfides in biological systems. researchgate.net The chemical properties of the thiols involved, such as their pKa values, influence the rate and equilibrium of these reactions. researchgate.net

This compound is an ideal tool to study the kinetics and thermodynamics of these non-enzymatic reactions. nih.gov By mixing the labeled disulfide with other thiols of interest, such as glutathione or protein thiols, researchers can monitor the formation of new mixed disulfides and the release of free thiols over time. libretexts.org

These studies have provided a deeper understanding of how homocysteine can react with protein cysteine residues, a process known as S-homocysteinylation, which can alter protein structure and function. researchgate.net The use of the deuterated label allows for precise quantification of the extent of this modification and its dependence on various factors, such as pH and the presence of other reactive species.

ReactantProduct(s)Significance
This compound + Glutathione (GSH)Homocysteine-glutathione disulfide-d4 + CysteineIllustrates the potential for exchange with other low-molecular-weight thiols.
This compound + Protein-SHProtein-S-S-homocysteine-d4 + CysteineDemonstrates the mechanism of S-homocysteinylation of proteins.

Computational and Theoretical Investigations of Homocysteine Cysteine Disulfide Chemistry

Molecular Dynamics (MD) Simulations of Disulfide Conformations and Interactions

Molecular dynamics (MD) simulations are a cornerstone for studying the conformational flexibility and interactions of disulfide-containing molecules. acs.orgrsc.org These simulations model the movement of atoms over time, providing insights into the dynamic nature of these bonds and their influence on molecular structure. acs.org

Research Findings:

Conformational Flexibility: MD simulations have revealed that disulfide bonds are not static entities but exhibit considerable flexibility. nih.gov Studies on various proteins have shown that disulfide bonds can adopt different conformations, which can be crucial for their function. plos.org The introduction of a disulfide bond can constrain the conformational flexibility of a molecule, leading to more compact structures. nih.gov

Force Field Development: A significant area of research in MD simulations of disulfides is the development of accurate force fields. Specialized potential functions have been created to model the dynamic formation and breaking of disulfide bonds, allowing for the simulation of entire oxidative folding pathways. acs.org

Table 1: Key Findings from MD Simulations of Disulfide Bonds
Simulation AspectKey FindingReference
Conformational DynamicsDisulfide bonds exhibit significant flexibility and can adopt multiple conformations. nih.govplos.org
Structural StabilizationIntroduction of disulfide bonds generally increases the stability of protein structures. acs.orgrsc.org
Force Field DevelopmentSpecialized potentials enable the simulation of dynamic disulfide bond formation and breakage. acs.org

Quantum Chemical and Ab Initio Calculations on Thiol/Disulfide Exchange Reaction Pathways

Quantum chemical and ab initio calculations provide a detailed understanding of the electronic structure and reaction mechanisms at the quantum level. These methods are particularly valuable for studying the intricate details of thiol/disulfide exchange reactions.

Research Findings:

Reaction Mechanism: High-level theoretical calculations have confirmed that thiol/disulfide exchange reactions typically proceed through an S(_N)2-type transition state. researchgate.netnih.gov In this mechanism, a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. researchgate.netresearchgate.net

Transition State: The transition state is characterized by a linear arrangement of the attacking sulfur, the central sulfur of the disulfide, and the leaving sulfur atom. nih.gov Computational studies have been instrumental in determining the geometries and energies of these transition states. researchgate.net

Factors Influencing Reactivity: The rate of thiol/disulfide exchange is influenced by several factors, including the pKa of the attacking thiol, with the thiolate anion being the reactive species. researchgate.net The protein environment can also significantly modulate the reactivity of cysteine residues. nih.gov

Table 2: Insights from Quantum Chemical Calculations on Thiol/Disulfide Exchange
Aspect of ReactionComputational InsightReference
Reaction MechanismProceeds via an S(N)2 mechanism.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXjKQYNzN7car_C8cB4OORkJdE-Tsml49tKhnNIoRzTCzbBQTgoCEExvQZKkR2ws3vufpCEf7oeNpb4FwO734WK7tsLxgntLaTRGcjjdyZ1KNfjioZn7k8AN4BS3Su8X8FNbag9EeniLRJN3NQ38cuy6qsK3FqPc7vxDzGcW4jo_UbpvtUK5UCZ93FOyiq7a6EiXtC2q4zgFktjUOp1U7-yTZN06x35xjcX2hnwAa)] nih.gov
Reactive SpeciesThe thiolate anion is the active nucleophile. researchgate.net
Transition StateCharacterized by a linear tri-sulfur arrangement. nih.gov

Computational Modeling of Redox Potentials and Free Energy Landscapes for Disulfide Systems

Computational methods are increasingly used to predict the redox potentials and map the free energy landscapes of disulfide systems. This information is crucial for understanding the thermodynamic driving forces behind disulfide bond formation and cleavage.

Research Findings:

Redox Potential Prediction: Various computational approaches have been developed to estimate the redox potentials of disulfide bonds in proteins. nih.govmdpi.com These methods often involve free-energy calculations that can achieve good correlation with experimental values. nih.gov

Free Energy Landscapes: The free energy landscape (FEL) provides a comprehensive view of the conformational space available to a molecule. plos.org For disulfide-containing peptides, the FEL can reveal the relative stabilities of different folded and unfolded states. acs.orgresearchgate.netresearchgate.net Tensile stress has been shown to drastically alter the conformational FEL of disulfides, stabilizing "closed" conformations. plos.org

Table 3: Computational Modeling of Disulfide Redox Properties
PropertyComputational ApproachKey FindingReference
Redox PotentialFree-energy calculations (e.g., Crooks Gaussian intersection method)Can predict redox potentials with reasonable accuracy. nih.gov
Free Energy LandscapeMetadynamics simulationsReveals the influence of factors like mechanical stress on conformational stability. plos.org
Environmental EffectsQM/MM and classical MDThe protein environment significantly modulates redox properties. mdpi.com

Structural and Energetic Analysis of Deuterium (B1214612) Incorporation Effects on Disulfide Bonds

The substitution of hydrogen with its heavier isotope, deuterium, can lead to measurable kinetic isotope effects (KIEs). Computational studies can help to interpret these effects and provide insights into the structure and energetics of transition states.

Research Findings:

Deuterium Isotope Effect (DIE): The C-D bond is stronger than the C-H bond, which can lead to a decrease in reaction rate if this bond is broken in the rate-determining step. libretexts.org This phenomenon, known as the deuterium isotope effect, has been used to probe reaction mechanisms. libretexts.orglibretexts.org

Probing Transition States: Computational studies, often using density functional theory (DFT), can correlate the magnitude of the δ-secondary KIE with the extent of bond formation in the transition state of reactions involving allylic derivatives. nih.gov

Hydrogen/Deuterium Exchange (HDX): HDX coupled with mass spectrometry is a powerful experimental technique for studying protein dynamics and conformational changes. nih.govresearchgate.net Computational modeling can aid in the interpretation of HDX data by providing a structural context for the observed exchange patterns. nih.gov For instance, simulations can help to understand how pH changes affect the deuterium incorporation in different regions of a protein. nih.gov

Table 4: Deuterium Incorporation Effects on Disulfide Bonds
Effect/TechniquePrincipleComputational ApplicationReference
Deuterium Isotope Effect (DIE)The stronger C-D bond can slow down reactions involving C-H bond cleavage.Correlating KIE magnitude with transition state structure. libretexts.orgnih.gov
Hydrogen/Deuterium Exchange (HDX)Measures the rate of exchange of amide protons with solvent deuterons.Provides structural and energetic interpretation of experimental HDX data. nih.govresearchgate.netnih.gov

Emerging Research Frontiers and Future Methodological Developments for Homocysteine Cysteine Disulfide D4 Research

Innovations in Isotopic Labeling Strategies for Complex Thiol Metabolites

The precise tracking and quantification of thiol metabolites in complex biological systems are paramount for understanding their roles in health and disease. Isotopic labeling, a technique that replaces specific atoms in a molecule with their isotopes, is a cornerstone of such research. wikipedia.org Homocysteine-cysteine disulfide-d4 is a prime example of a labeled compound used to trace the metabolic fate of its non-labeled counterpart. usbio.net

Recent innovations are moving beyond simple deuterium (B1214612) labeling to more sophisticated strategies. The development of new methods for the simple, rapid, and specific introduction of isotopes like deuterium (²H), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C) into drug candidates and metabolites is crucial. cea.fr For complex thiol metabolites, these innovations are particularly significant.

Key Innovations Include:

Stable Isotope Labeling (SIL): This involves using non-radioactive isotopes like ²H, ¹³C, or ¹⁵N. wikipedia.org SIL, when coupled with mass spectrometry, allows for the accurate quantification of metabolites. A strategy combining stable isotope labeling with liquid chromatography-mass spectrometry (LC-MS) has been developed for the comprehensive analysis of thiols in biological samples like human urine. nih.govresearchgate.net

Cysteine-Reactive Isobaric Tandem Mass Tags (CysTMT): This is an integrative proteomics method that uses differential cysteine labeling to evaluate changes in the thiol-redox status of proteins. oup.com This approach can be adapted to study the interactions of small molecule thiols like homocysteine-cysteine disulfide.

Late-Stage Labeling: The ISOTOPICS project has advanced the concept of "late labeling," which allows for the introduction of isotopes at a late stage of synthesis. cea.fr This is particularly advantageous for complex molecules and has been extended from deuterium and tritium to other elements, facilitating more flexible and efficient research on metabolic pathways. cea.fr

These advanced labeling strategies are critical for overcoming the challenges posed by the complexity and fragility of biomolecules, enabling more precise studies of their metabolic pathways and interactions within the body. cea.fr

Advancements in Multi-Omics Integration for Systems-Level Understanding of Thiol Redox Biology

Thiol redox biology, which governs the balance of thiols and disulfides, is integral to cellular function. To gain a holistic view, researchers are increasingly integrating redox proteomics with other "omics" disciplines, such as transcriptomics, metabolomics, and genomics. mdpi.comnih.gov This multi-omics approach allows for the mapping of regulatory networks and provides a systems-level understanding of how redox-dependent processes influence cellular responses. mdpi.com

This compound serves as a valuable tool in these integrated studies. By using it as a tracer, its flow through various metabolic pathways can be monitored and correlated with changes in gene expression (transcriptomics) and the broader metabolite profile (metabolomics).

Examples of Multi-Omics Integration:

Combining Redox and Phosphoproteomics: Studies have shown that redox signaling and phosphorylation can act together to regulate cellular pathways. For instance, the oxidation of specific cysteine residues in the kinase Akt, sensitive to oxidative stress, plays a role in its activation, demonstrating a combinatorial regulation mechanism. nih.gov

Toxicological Studies: In a mouse model of cadmium exposure, an Isotope-Coded Affinity Tags (ICAT)-based mass spectrometry approach was used to identify over 500 proteins with significantly oxidized cysteine residues, linking mitochondrial dysfunction and oxidative stress at a systems level. nih.gov

High-Throughput Analytical Platforms for Deuterated Disulfide Profiling

The ability to rapidly and efficiently analyze large numbers of samples is essential for modern biochemical research. High-throughput analytical platforms are being developed and optimized for the specific challenges of profiling deuterated disulfides.

Hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions. nih.gov While traditionally used for proteins, its principles are applicable to the analysis of smaller deuterated molecules. Recent advancements, such as sub-zero temperature ultra-high-pressure liquid chromatography (UPLC), have significantly improved the resolution and reduced the back-exchange of deuterium, making the analysis of complex samples more feasible. nih.gov

A novel LC/MS strategy has been developed for the rapid screening of disulfide-containing proteins. This method involves a simple reduction step, and the resulting 2 Da mass increase per disulfide bond allows for quick identification and quantification. nih.gov This high-throughput and reliable method has the potential to be adapted for profiling deuterated disulfide metabolites like this compound in complex mixtures without the need for extensive sample preparation. nih.gov

Analytical Technique Principle Application in Deuterated Disulfide Profiling Reference
LC-DPI-MS Combines stable isotope labeling with liquid chromatography and double precursor ion scanning mass spectrometry for non-targeted profiling.Significantly improves identification selectivity and accuracy for thiol candidates in complex mixtures like urine. nih.gov
LC-MRM-MS Uses multiple reaction monitoring for targeted, relative quantification of labeled metabolites.Offers higher sensitivity (2.1-11.3 fold improvement over DPI) for quantifying specific thiols. nih.gov
High-Throughput LC/MS Rapid screening of intact proteins by detecting a 2 Da mass shift upon reduction of disulfide bonds.Potential for rapid, high-throughput screening of disulfide-containing metabolites in complex mixtures. nih.gov
HDX-MS with Sub-Zero UPLC Characterizes protein dynamics by measuring deuterium uptake, with sub-zero chromatography minimizing back-exchange.Optimized long-gradient, sub-zero UPLC can characterize thousands of deuterated peptides in a single analysis, adaptable for metabolite profiling. nih.gov

This table summarizes key high-throughput analytical platforms and their relevance to the study of deuterated disulfide compounds.

Exploration of Undiscovered Biochemical Roles of Homocysteine-Cysteine Disulfide and its Analogs

Homocysteine is a non-proteinogenic amino acid derived from methionine. nih.gov Its mixed disulfide with cysteine, homocysteine-cysteine disulfide, is a key component of the plasma thiol pool. ahajournals.org While elevated levels of total homocysteine (a condition known as hyperhomocysteinemia) are linked to a higher risk of neurovascular diseases and other pathologies, the specific roles of the individual disulfide species are still being elucidated. nih.govahajournals.org

The mechanisms of homocysteine's neurotoxicity are thought to involve oxidative stress, DNA damage, and protein thiolation. nih.gov Homocysteine-cysteine disulfide itself is consistently found in the plasma of normal individuals, with concentrations differing between men and women, suggesting a role in normal methionine metabolism. nih.gov

The deuterated analog, this compound, is instrumental in exploring these roles further. As a stable isotope-labeled standard, it allows for precise quantification and tracing experiments to answer fundamental questions: usbio.net

Pathway Dynamics: How quickly is homocysteine-cysteine disulfide formed and cleared from circulation under various physiological and pathological conditions?

Protein Interactions: Does this mixed disulfide interact specifically with certain proteins, and how does this "S-thiolation" affect their function? About 75% of total homocysteine in the blood is bound to proteins, primarily albumin, through disulfide bonds. ahajournals.orgmdpi.com

By using this compound in advanced analytical and multi-omics platforms, researchers can move beyond simple correlation and begin to uncover the specific, and potentially undiscovered, biochemical functions of this important mixed disulfide and its related analogs. This will provide deeper insights into the intricate network of thiol metabolism and its impact on human health. nih.gov

Q & A

Q. What are the standard methodologies for quantifying Homocysteine-Cysteine Disulfide (Hcy-Cys) in biological samples, and how does isotopic labeling (d4) improve accuracy?

To quantify total Hcy-Cys, chemical reduction of disulfide bonds using agents like dithioerythritol (DTE) or tris(2-carboxyethyl)phosphine (TCEP) is required to release free homocysteine and cysteine for analysis . Isotopic labeling (e.g., deuterated d4) enables precise differentiation between endogenous and exogenous compounds in mass spectrometry (MS), reducing matrix interference. For example, d4-labeled Hcy-Cys allows for stable isotope dilution analysis (SIDA), which corrects for pre-analytical variability during sample preparation .

Q. How does protein binding affect the measurement of Hcy-Cys-d4 in plasma, and what protocols mitigate this interference?

Approximately 70–80% of homocysteine in plasma is protein-bound (primarily to albumin), while 10–20% exists as mixed disulfides (e.g., Hcy-Cys) . To measure total Hcy-Cys-d4, reducing agents must disrupt these bonds. Protocols should include:

  • Reduction step : Incubation with DTE (1.25 mM, 30 min at 4°C) .
  • Deproteinization : Acid precipitation (e.g., 10% trichloroacetic acid) to remove albumin-bound fractions .
  • Validation : Spiking experiments with deuterated standards to confirm recovery rates (>90%) .

Q. What are the primary oxidation states of homocysteine in biological systems, and how does Hcy-Cys-d4 simulate pathological conditions?

Homocysteine exists in three states:

  • Free reduced (1–5%)
  • Oxidized disulfides : Homocystine (Hcy-Hcy) and Hcy-Cys (10–20%)
  • Protein-bound (70–80%) .
    Hcy-Cys-d4 models oxidative stress by mimicking the mixed disulfide form prevalent in hyperhomocysteinemia. Its stability under physiological pH makes it suitable for in vitro studies of endothelial dysfunction or thrombosis .

Advanced Research Questions

Q. How do inter-laboratory discrepancies in Hcy-Cys measurements arise, and what statistical approaches resolve these inconsistencies?

Discrepancies stem from:

  • Pre-analytical factors : Delayed sample processing (>1 hr increases oxidation by 15%) .
  • Methodological variability : LC-MS vs. enzymatic assays yield ±12% differences in total Hcy quantification .
    To harmonize
  • Use Bland-Altman plots to assess bias between methods.
  • Apply multivariate regression to normalize for confounding variables (e.g., pH, temperature) .
  • Adopt reference materials (e.g., NIST SRM 1950) with certified Hcy-Cys concentrations .

Q. What experimental designs are optimal for studying Hcy-Cys-d4’s role in endothelial dysfunction, and how can confounding variables be controlled?

  • In vitro models : Human umbilical vein endothelial cells (HUVECs) treated with Hcy-Cys-d4 (50–100 µM, 24–48 hrs) to assess nitric oxide (NO) bioavailability via chemiluminescence .
  • Controls : Co-treatment with antioxidants (e.g., NAC) to isolate oxidative stress effects.
  • Confounders : Monitor folate and vitamin B12 levels, as deficiencies alter Hcy metabolism .
  • Endpoint validation : Measure soluble vascular cell adhesion molecule-1 (sVCAM-1) via ELISA to confirm endothelial activation .

Q. How does isotopic interference (e.g., natural abundance of sulfur-34) impact MS quantification of Hcy-Cys-d4, and what computational corrections are required?

Deuterated compounds (d4) may overlap with natural isotope peaks (e.g., ²H vs. ³⁴S). To mitigate:

  • High-resolution MS : Use instruments with >30,000 resolving power (e.g., Orbitrap) to distinguish m/z shifts .
  • Algorithmic correction : Apply deconvolution software (e.g., XCalibur Qual Browser) to subtract background isotopic contributions .
  • Calibration curves : Use matrix-matched standards to account for ion suppression/enhancement .

Q. What mechanisms explain contradictory findings on Hcy-Cys-d4’s atherogenicity across murine vs. human studies?

Murine models often fail to replicate human pathophysiology due to:

  • Metabolic differences : Mice have higher cystathionine β-synthase (CBS) activity, accelerating Hcy clearance .
  • Dose-response mismatch : Studies using supraphysiological Hcy-Cys-d4 concentrations (>200 µM) may overestimate toxicity .
    To address this:
  • Transgenic models : Use CBS⁺/⁻ mice to mimic human hyperhomocysteinemia.
  • Omics integration : Compare transcriptomic signatures (RNA-seq) of murine and human endothelial cells under identical Hcy-Cys-d4 treatments .

Methodological Best Practices

  • Sample handling : Collect plasma in EDTA tubes, centrifuge within 30 min, and store at −80°C to prevent disulfide exchange .
  • Data reporting : Follow STARD guidelines for analytical studies, including intra- and inter-assay CVs (<10%) .
  • Ethical considerations : For human studies, disclose Hcy-Cys-d4 sourcing and deuterium safety profiles in IRB protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.